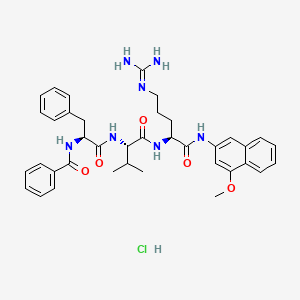

Bz-phe-val-arg-4m-beta-na hcl

Description

Kinetic Parameters and Immobilization Effects

Studies comparing soluble and immobilized thrombin reveal distinct kinetic behaviors. Soluble bovine thrombin demonstrates a Michaelis constant ($$Km$$) of $$8 \times 10^{-5} \, \text{M}$$, whereas thrombin conjugated to Sepharose or Affi-Gel matrices exhibits significantly higher $$Km$$ values ($$2 \times 10^{-3} \, \text{M}$$), indicating reduced substrate affinity due to steric hindrance. Despite this, immobilized thrombin retains functional activity, enabling its use in continuous assays and affinity chromatography.

Table 1: Kinetic Parameters of Thrombin-Catalyzed Hydrolysis

| Enzyme Form | $$K_m \, (\text{M})$$ | $$V_{\text{max}} \, (\text{µmol/min/mg})$$ |

|---|---|---|

| Soluble Thrombin | $$8 \times 10^{-5}$$ | 0.92 |

| Sepharose-Thrombin | $$2 \times 10^{-3}$$ | 0.18 |

| Affi-Gel-Thrombin | $$2 \times 10^{-3}$$ | 0.02 |

The hydrolysis of Bz-Phe-Val-Arg-4MβNA HCl is also employed in antithrombin III (AT III) assays. Heparin potentiates AT III’s inhibition of thrombin, and the substrate’s cleavage rate inversely correlates with AT III concentration, enabling quantitative analysis.

Properties

Molecular Formula |

C38H46ClN7O5 |

|---|---|

Molecular Weight |

716.3 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C38H45N7O5.ClH/c1-24(2)33(45-36(48)31(21-25-13-6-4-7-14-25)44-34(46)26-15-8-5-9-16-26)37(49)43-30(19-12-20-41-38(39)40)35(47)42-28-22-27-17-10-11-18-29(27)32(23-28)50-3;/h4-11,13-18,22-24,30-31,33H,12,19-21H2,1-3H3,(H,42,47)(H,43,49)(H,44,46)(H,45,48)(H4,39,40,41);1H/t30-,31-,33-;/m0./s1 |

InChI Key |

ODZDNRFJAYKHPM-OOCNVMHUSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C₃₈H₄₆ClN₇O₅

- Molecular Weight: 716.27 g/mol

- CAS Number: 102029-41-4

- Synonyms: N-Benzoyl-Phe-Val-Arg 4-methoxy-β-naphthylamide hydrochloride

- Physical Form: Typically isolated as a hydrochloride salt to improve handling and solubility

- Key Functional Groups: Benzoyl group, peptide bonds, 4-methoxy-β-naphthylamide chromophore

Preparation Methods

The synthesis of Bz-Phe-Val-Arg-4m-beta-na HCl involves multistep solid-phase and solution-phase peptide chemistry techniques, incorporating selective protection, coupling, and final functionalization with the 4-methoxy-β-naphthylamide group. The following sections detail the preparation methodology based on comprehensive literature and patent data.

Peptide Assembly

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

The tripeptide backbone (Phe-Val-Arg) is generally assembled using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry on a solid resin support:

- Step 1: Loading of the first amino acid (Arginine) onto a resin with a suitable linker.

- Step 2: Sequential coupling of Fmoc-Valine and Fmoc-Phenylalanine using carbodiimide or HATU-mediated activation.

- Step 3: Fmoc deprotection cycles between couplings to expose the amine for the next amino acid attachment.

- Side chains of amino acids, especially the guanidino group of arginine, are protected with groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) to prevent side reactions during synthesis.

Coupling of the Benzoyl Group

After assembly of the tripeptide, the N-terminus is capped with a benzoyl group:

- Reagents: Benzoyl chloride or benzoyl anhydride.

- Conditions: Typically performed in the presence of a base such as triethylamine in anhydrous solvents (e.g., dichloromethane or DMF).

- Purpose: The benzoyl group protects the N-terminus and enhances the compound's stability and specificity in enzymatic assays.

Attachment of 4-Methoxy-β-Naphthylamide Moiety

The C-terminal modification with 4-methoxy-β-naphthylamine is critical for the chromogenic/fluorogenic properties of the substrate:

- Activation of Carboxyl Terminus: The carboxyl group of the arginine residue is activated using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

- Coupling Reaction: The activated peptide is reacted with 4-methoxy-β-naphthylamine to form the amide bond.

- Purification: The crude product is purified by preparative HPLC or recrystallization to isolate the desired product.

Conversion to Hydrochloride Salt

To improve the solubility and stability of the final compound:

- The free base form of the peptide amide is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate).

- The hydrochloride salt precipitates or crystallizes out, facilitating isolation.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Solid-phase assembly of tripeptide (Phe-Val-Arg) | Fmoc/Boc amino acids, resin, coupling agents (HATU, DIC) | Build peptide backbone |

| 2 | Side-chain protection of Arg guanidino group | Pbf or Pmc protecting groups | Prevent side reactions |

| 3 | N-terminal benzoylation | Benzoyl chloride, base (triethylamine) | Protect N-terminus, enhance stability |

| 4 | Coupling of 4-methoxy-β-naphthylamine | HATU or EDCI, base | Attach chromogenic moiety |

| 5 | Formation of hydrochloride salt | HCl treatment | Improve solubility and stability |

| 6 | Purification | Preparative HPLC, recrystallization | Obtain pure final product |

Analytical and Characterization Data

- Purity Assessment: Analytical HPLC confirms >95% purity.

- Mass Spectrometry: Confirms molecular ion peak at m/z consistent with C₃₈H₄₆ClN₇O₅.

- NMR Spectroscopy: Confirms peptide backbone and aromatic moieties.

- Melting Point: Characteristic for hydrochloride salt form.

- Biological Activity: Used as a substrate in enzymatic assays for proteases such as thrombin and cathepsins, showing specific cleavage and measurable chromogenic/fluorogenic response.

Literature and Research Findings

- Flury et al. (2023) describe similar peptidomimetic synthesis involving HATU-assisted coupling and functionalization with aromatic amides for protease inhibition studies, indicating the robustness of these synthetic routes.

- Bordessa's doctoral research outlines radical and coupling strategies for peptide modifications, including benzoylation and aromatic amide attachments, supporting the methodology used for Bz-Phe-Val-Arg-4m-beta-na HCl.

- Chemical safety and handling data emphasize the compound’s classification as a suspected carcinogen, underlining the need for careful handling during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Bz-phe-val-arg-4m-beta-na hcl undergoes several types of chemical reactions:

Hydrolysis: Enzymatic hydrolysis by proteases like thrombin and trypsin.

Oxidation and Reduction: These reactions can modify the peptide’s side chains.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.

Common Reagents and Conditions

Hydrolysis: Enzymes such as thrombin and trypsin in buffered aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as dithiothreitol (DTT).

Major Products

Hydrolysis: Produces smaller peptide fragments.

Oxidation and Reduction: Leads to modified peptides with altered functional groups

Scientific Research Applications

Biochemical Assays

Bz-Phe-Val-Arg-pNA·HCl is primarily utilized as a substrate in enzyme assays. Its specificity allows for the accurate measurement of protease activity, which is crucial for understanding enzyme kinetics and mechanisms.

Key Features:

- Substrate for Proteases: It serves as a chromogenic substrate for enzymes such as thrombin, trypsin, and papain. The cleavage of this substrate releases p-nitroaniline, which can be quantified colorimetrically at 405 nm, facilitating the assessment of enzyme activity .

- Protease Inhibition Studies: The compound has been used to evaluate the inhibitory effects of various compounds on protease activity, providing insights into potential therapeutic agents against diseases related to protease dysregulation .

Peptide Synthesis

In peptide synthesis, Bz-Phe-Val-Arg-pNA·HCl acts as a building block for creating more complex peptides. Its structural characteristics enhance the stability and bioactivity of synthesized peptides.

Applications:

- Therapeutic Peptides: The compound's ability to mimic natural substrates aids in designing peptides that target specific biological pathways .

- Research on Protein Interactions: It is employed in studies focusing on protein-protein interactions and signaling pathways, contributing to a deeper understanding of cellular mechanisms .

Drug Development

Bz-Phe-Val-Arg-pNA·HCl plays a vital role in pharmaceutical research, particularly in the development of enzyme-targeted drugs.

Highlights:

- Screening Drug Candidates: Its mimicry of natural substrates makes it valuable for screening potential drug candidates that target specific enzymes involved in disease states .

- Antiviral Research: Recent studies have explored its use in developing inhibitors for viral proteases, showcasing its relevance in combating viral infections such as SARS-CoV-2 .

Diagnostic Tools

The compound is incorporated into diagnostic kits designed to detect enzyme-related diseases. Its specificity enhances the sensitivity and accuracy of these tests.

Advantages:

- Clinical Diagnostics: Bz-Phe-Val-Arg-pNA·HCl is used to improve diagnostic assays that require precise measurements of enzyme activity, benefiting conditions where protease activity is a critical factor .

- Enzyme Activity Monitoring: It provides a reliable means to monitor enzyme activity changes in various clinical settings, aiding in disease diagnosis and management .

Data Table: Summary of Applications

| Application Area | Description | Key Enzymes Involved |

|---|---|---|

| Biochemical Assays | Substrate for measuring protease activity via colorimetric methods | Thrombin, Trypsin, Papain |

| Peptide Synthesis | Building block for therapeutic peptide development | Various therapeutic targets |

| Drug Development | Screening potential drug candidates targeting specific enzymes | Viral proteases |

| Diagnostic Tools | Enhances sensitivity and accuracy of enzyme-related disease detection | Enzymes related to specific diseases |

Case Studies

-

Protease Inhibition Study :

A study evaluated the inhibitory effects of novel compounds on human cathepsins using Bz-Phe-Val-Arg-pNA·HCl as a substrate. The Km value was determined to be 61.9 µM, indicating its effectiveness in monitoring protease activity under various conditions . -

Antiviral Research :

Research focused on developing inhibitors targeting SARS-CoV-2 utilized Bz-Phe-Val-Arg-pNA·HCl to assess the efficacy of new compounds against viral proteases, demonstrating its application in urgent public health challenges . -

Diagnostic Kit Development :

A diagnostic kit incorporating Bz-Phe-Val-Arg-pNA·HCl was developed for detecting enzyme levels associated with certain cancers. The kit showed improved sensitivity compared to traditional methods, highlighting its clinical significance .

Mechanism of Action

The compound acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in Bz-phe-val-arg-4m-beta-na hcl, a chromogenic or fluorogenic product is released. This allows for the quantification of enzyme activity through spectrophotometric or fluorometric methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Bz-Phe-Val-Arg-4m-beta-na HCl and related compounds:

Key Comparative Insights:

Structural Variations :

- Protecting Groups : Bz (benzoyl) in Bz-Phe-Val-Arg-4m-beta-na HCl vs. Cbz (carbobenzoxy) in Z-Phe-Arg-4m-beta-na HCl. Bz groups are smaller and may enhance cell permeability, while Cbz offers stability in synthetic steps .

- Peptide Sequence : The inclusion of valine in Bz-Phe-Val-Arg-4m-beta-na HCl likely increases specificity for thrombin, which recognizes the Phe-Val-Arg motif . In contrast, Z-Phe-Arg-4m-beta-na HCl (without valine) is tailored for cathepsins .

Leaving Groups: 4MβNA (Bz-Phe-Val-Arg-4m-beta-na HCl) requires a secondary enzyme (e.g., aminopeptidase) to hydrolyze β-naphthylamine for detection, whereas AMC (Bz-Phe-Val-Arg-AMC HCl) is directly fluorescent, simplifying assay workflows .

Safety Profiles: Bz-Phe-Val-Arg-4m-beta-na HCl is classified as possibly carcinogenic (Category 2) under GHS, necessitating strict handling protocols . Similar compounds (e.g., Z-Phe-Arg-4m-beta-na HCl) lack explicit safety data but likely require comparable precautions.

Analytical Behavior :

- Collision Cross-Section (CCS) : Z-Gly-Gly-Arg-4m-beta-na HCl has a predicted CCS of 234.9 Ų (M+H⁺), useful for mass spectrometry-based proteomics . Bz-Phe-Val-Arg-4m-beta-na HCl’s larger size (~791 g/mol) suggests higher CCS, impacting HPLC/MS retention times.

Commercial Availability :

- Bz-Phe-Val-Arg-4m-beta-na HCl and Z-Phe-Arg-4m-beta-na HCl are supplied by specialized vendors (e.g., ECHEMI, LEAP CHEM) for research use . Phe-Arg-β-NA·2HCl is more widely available but less specific .

Q & A

Q. What are the recommended methods for synthesizing and purifying Bz-Phe-Val-Arg-4M-β-NA HCl?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling : Optimize activation reagents (e.g., HBTU or HATU) and reaction times (2–4 hours) for each amino acid residue.

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, monitored by Kaiser tests.

- Cleavage : Treat the resin with TFA/water/TIPS (95:2.5:2.5) for 2–3 hours to release the peptide.

- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Report retention times, peak symmetry, and purity (>95% by AUC).

- Characterization : Confirm identity via ESI-MS or MALDI-TOF and quantify impurities using analytical HPLC .

Q. Which spectroscopic techniques are essential for characterizing Bz-Phe-Val-Arg-4M-β-NA HCl, and what critical parameters should be reported?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO-d6 or CDCl3 to confirm backbone structure. Report chemical shifts (δ ppm) for aromatic protons (Bz group: ~7.2–7.8 ppm) and α-protons of peptide bonds (~4.0–5.5 ppm).

- FT-IR : Identify amide I (1640–1680 cm) and amide II (1520–1560 cm) bands.

- UV-Vis : Quantify the 4-methoxy-β-naphthylamide (4M-β-NA) chromophore at λmax ~320–340 nm (ε ~5,000 Mcm).

- HPLC-MS : Document column type, mobile phase, and mass accuracy (<5 ppm deviation) .

Advanced Research Questions

Q. How can researchers address discrepancies between HPLC and NMR data when confirming the purity of Bz-Phe-Val-Arg-4M-β-NA HCl?

- Methodological Answer :

- Cross-Validation : Compare HPLC purity (e.g., 98% AUC) with -NMR integration of residual solvent/impurity peaks (e.g., TFA at ~8.5 ppm).

- Spiking Experiments : Add synthetic impurities (e.g., deprotected intermediates) to assess co-elution risks.

- Advanced Chromatography : Use orthogonal methods (e.g., ion-pair vs. reverse-phase HPLC) or 2D-LC to resolve overlapping peaks.

- Statistical Analysis : Apply principal component analysis (PCA) to batch data to identify systematic variability .

Q. What experimental design strategies are effective in optimizing the coupling efficiency during solid-phase peptide synthesis of Bz-Phe-Val-Arg-4M-β-NA HCl?

- Methodological Answer :

- Design of Experiments (DoE) : Vary factors like coupling time (1–6 hours), temperature (25–40°C), and activator concentration (0.1–0.5 M HATU) in a factorial design.

- Real-Time Monitoring : Use in situ FT-IR to track Fmoc deprotection (disappearance of ~1710 cm carbonyl peak).

- Resin Swelling Tests : Pre-swell resins (e.g., Wang or Rink amide) in DCM/DMF (1:1) to improve reagent diffusion.

- Machine Learning : Train models on historical coupling efficiency data to predict optimal conditions for arginine residues (prone to side reactions) .

Q. What methodologies are employed to study the kinetic parameters of enzyme inhibition using Bz-Phe-Val-Arg-4M-β-NA HCl as a substrate?

- Methodological Answer :

- Fluorogenic Assays : Monitor 4M-β-NA release (λex = 340 nm, λem = 410 nm) in real-time using a microplate reader.

- Michaelis-Menten Analysis : Measure initial velocities (v0) at varying substrate concentrations (0.1–10× Km). Use nonlinear regression to calculate , , and .

- Inhibitor Screening : Pre-incubate enzymes (e.g., trypsin-like proteases) with inhibitors for 10–30 minutes before adding substrate. Calculate via dose-response curves.

- Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots to distinguish inhibition modes .

Data Contradiction and Reproducibility

Q. How should researchers resolve batch-to-batch variability in the bioactivity of Bz-Phe-Val-Arg-4M-β-NA HCl?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and compare HPLC profiles.

- Peptide Mapping : Use tryptic digest followed by LC-MS/MS to identify oxidation (e.g., methionine) or deamidation sites.

- Bioactivity Correlation : Plot purity/stability data against enzymatic values to identify critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.